molecular formula C26H22N2 B10983210 1-(4-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-(4-methylbenzyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B10983210
M. Wt: 362.5 g/mol
InChI Key: KIYDDIAUNOOODU-UHFFFAOYSA-N
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Description

1-(4-METHYLBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

1-(4-METHYLBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE
  • N-(4-(BENZYLOXY)BENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE
  • 4-BENZHYDRYL-N-(4-(BENZYLOXY)BENZYLIDENE)-1-PIPERAZINAMINE

Uniqueness

1-(4-METHYLBENZYL)-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzimidazole, naphthyl, and methylbenzyl groups allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H22N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C26H22N2/c1-19-13-15-20(16-14-19)18-28-25-12-5-4-11-24(25)27-26(28)17-22-9-6-8-21-7-2-3-10-23(21)22/h2-16H,17-18H2,1H3

InChI Key

KIYDDIAUNOOODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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